molecular formula C14H19NO2 B2366511 Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate CAS No. 2248199-39-3

Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate

Cat. No.: B2366511
CAS No.: 2248199-39-3
M. Wt: 233.311
InChI Key: NSIZJUQNMSNVMC-CHWSQXEVSA-N
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Description

Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of the ethyl ester group and the benzyl substituent on the pyrrolidine ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-3-carboxylic acid and benzyl bromide.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Hydroxide ions, aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its unique stereochemistry and reactivity.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate: A stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.

    Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIZJUQNMSNVMC-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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